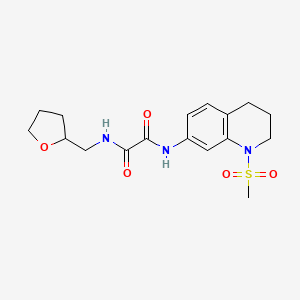

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

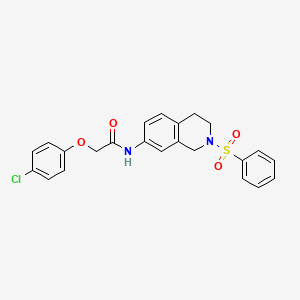

The compound appears to contain a tetrahydroquinoline moiety, a tetrahydrofuran moiety, and a methylsulfonyl group . Tetrahydroquinoline is a type of nitrogen-containing heterocycle . Tetrahydrofuran is a commonly used solvent in organic chemistry . Methylsulfonyl is a functional group consisting of a sulfur atom bonded to two oxygen atoms and one carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups . The tetrahydroquinoline and tetrahydrofuran moieties would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the tetrahydroquinoline and tetrahydrofuran moieties, as well as the methylsulfonyl group . These groups could potentially participate in various types of organic reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the tetrahydrofuran moiety could potentially make the compound a good solvent . The methylsulfonyl group could potentially increase the compound’s polarity .Aplicaciones Científicas De Investigación

Inhibition of Phenylethanolamine N-methyltransferase (PNMT)

- A series of compounds, including variations of the core structure of N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, were synthesized and evaluated for their PNMT inhibitory potency and selectivity. These compounds showed promise as PNMT inhibitors, suggesting potential applications in treating diseases related to the overproduction of epinephrine, such as certain cardiovascular diseases. Notably, some of these compounds are predicted to penetrate the blood-brain barrier, expanding their therapeutic potential (Grunewald et al., 2005), (Romero et al., 2004).

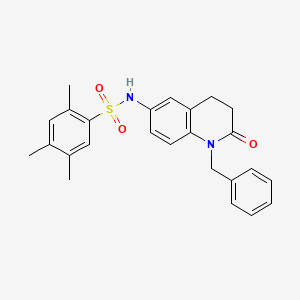

Synthesis of Densely Functionalized 3,4-dihydroquinolin-2(1H)-ones

- Research into the cascade halosulfonylation of 1,7-enynes using arylsulfonyl hydrazides and NIS (or NBS) demonstrated an efficient method for synthesizing densely functionalized 3,4-dihydroquinolin-2(1H)-ones. This method showcases the utility of related sulfonyl compounds in facilitating complex chemical transformations, leading to the rapid construction of molecular complexity (Zhu et al., 2016).

Development of Oxidative Stress-Inducing Anticancer Agents

- Aromatic sulfonamides containing a condensed piperidine moiety, related to the structural framework of this compound, have been identified as potential oxidative stress-inducing anticancer agents. These compounds induced oxidative stress and glutathione depletion in various cancer cell lines, displaying significant cytotoxic effects. Such research underscores the potential of sulfonyl-containing compounds in cancer therapy (Madácsi et al., 2013).

Amination of sp(3)-Hybridized C-H Bonds

- A new methodology involving N-sulfonyl oxaziridines, related in functionality to the chemical compound , has been developed for the amination of sp(3)-hybridized C-H bonds. This process facilitates efficient intramolecular cyclization reactions, yielding piperidine and tetrahydroisoquinoline structures. This advancement highlights the role of sulfonyl compounds in synthesizing complex nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry (Allen et al., 2009).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(oxolan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5S/c1-26(23,24)20-8-2-4-12-6-7-13(10-15(12)20)19-17(22)16(21)18-11-14-5-3-9-25-14/h6-7,10,14H,2-5,8-9,11H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEFNQBVPZJKEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}phenyl ether](/img/structure/B2976528.png)

![2,4,5-trimethyl-N-[1-(2-thienylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2976532.png)

![1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B2976535.png)

![2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B2976540.png)

amino]-3-(1H-indol-3-yl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2976543.png)

amine](/img/structure/B2976547.png)